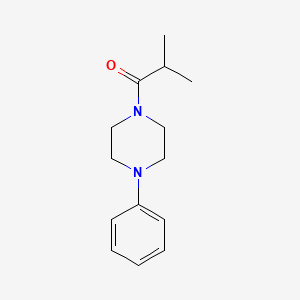![molecular formula C16H15ClN2O3 B5790271 N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, commonly known as CCI-779, is a synthetic compound that has been extensively studied for its potential as an anti-cancer drug. CCI-779 belongs to the class of drugs known as mTOR inhibitors, which target the mammalian target of rapamycin (mTOR) pathway. In
Mecanismo De Acción
CCI-779 works by inhibiting the N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide pathway, which is involved in cell growth and proliferation. By blocking this pathway, CCI-779 prevents cancer cells from dividing and growing, ultimately leading to cell death. Additionally, CCI-779 has been shown to induce autophagy, a process by which cells recycle damaged or unwanted components, which can also contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
CCI-779 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, CCI-779 has been shown to reduce inflammation, improve insulin sensitivity, and enhance muscle regeneration in animal models. However, these effects have not been extensively studied in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CCI-779 in lab experiments is its specificity for the N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide pathway, which allows for targeted inhibition of cell growth and proliferation. However, CCI-779 has also been shown to have off-target effects, which can complicate interpretation of experimental results. Additionally, CCI-779 has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CCI-779. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of the drug. Another area of interest is the investigation of CCI-779 in combination with other anti-cancer drugs, to determine whether it can enhance their effectiveness. Finally, further research is needed to explore the potential biochemical and physiological effects of CCI-779 in humans.
Métodos De Síntesis
The synthesis of CCI-779 involves several steps, starting with the reaction of 3-methylbenzenecarboximidamide with 2-chlorophenol to form the intermediate compound 3-methylbenzenecarboximidamide-2-chlorophenyl ether. This intermediate is then reacted with acetyl chloride to form N-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, the final product.
Aplicaciones Científicas De Investigación
CCI-779 has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and renal cell carcinoma. CCI-779 has also been shown to enhance the effectiveness of other anti-cancer drugs, such as paclitaxel and carboplatin.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-5-4-6-12(9-11)16(18)19-22-15(20)10-21-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWCYEWXRUMPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=CC=C2Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

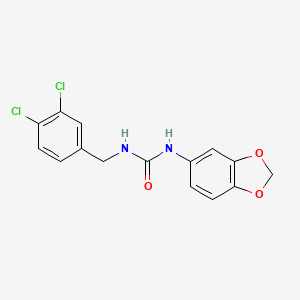
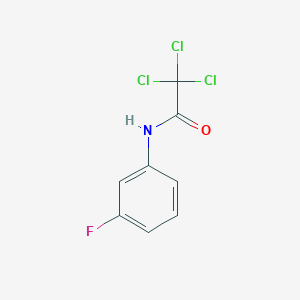
![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5790199.png)
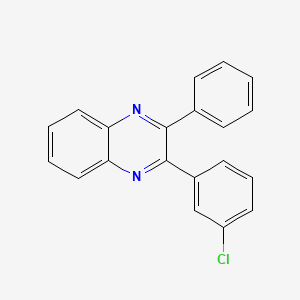
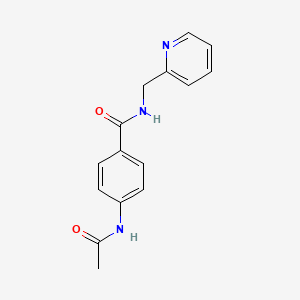
![N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide](/img/structure/B5790210.png)

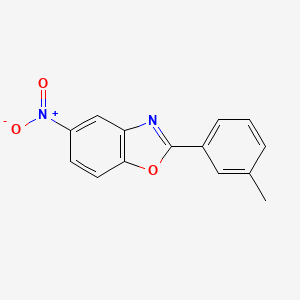
![2-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5790247.png)
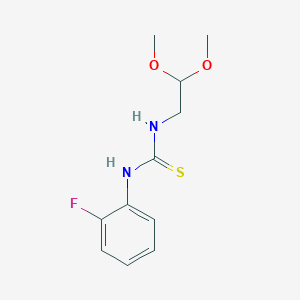
![3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5790267.png)
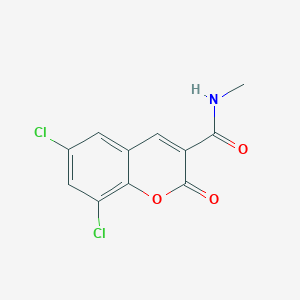
![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)
